3-(Ethylamino)-2-methylpropanoic acid hydrochloride
Overview
Description
3-(Ethylamino)-2-methylpropanoic acid hydrochloride is a chemical compound with a specific structure that includes an ethylamino group attached to a methylpropanoic acid backbone
Preparation Methods
The synthesis of 3-(Ethylamino)-2-methylpropanoic acid hydrochloride typically involves the reaction of 2-methylpropanoic acid with ethylamine. The reaction is carried out under controlled conditions to ensure the proper formation of the desired product. Industrial production methods may involve the use of catalysts and optimized reaction conditions to increase yield and purity.
Chemical Reactions Analysis
3-(Ethylamino)-2-methylpropanoic acid hydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert this compound into different reduced forms.
Substitution: The ethylamino group can participate in substitution reactions, leading to the formation of various derivatives. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
3-(Ethylamino)-2-methylpropanoic acid hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: This compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: Used in the production of various chemical products and intermediates.
Mechanism of Action
The mechanism of action of 3-(Ethylamino)-2-methylpropanoic acid hydrochloride involves its interaction with specific molecular targets. The ethylamino group can form hydrogen bonds and electrostatic interactions with target molecules, influencing their activity and function. The pathways involved depend on the specific application and target molecules.
Comparison with Similar Compounds
3-(Ethylamino)-2-methylpropanoic acid hydrochloride can be compared with similar compounds such as:
- 2-(Ethylamino)-2-methylpropanoic acid hydrochloride
- 3-(Methylamino)-2-methylpropanoic acid hydrochloride These compounds share similar structures but differ in the position or type of substituents, leading to variations in their chemical properties and applications. The uniqueness of this compound lies in its specific structure, which imparts distinct reactivity and potential uses.
Properties
IUPAC Name |
3-(ethylamino)-2-methylpropanoic acid;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO2.ClH/c1-3-7-4-5(2)6(8)9;/h5,7H,3-4H2,1-2H3,(H,8,9);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NMXIRWYKRVHGNZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNCC(C)C(=O)O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.63 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1240529-23-0 | |
Record name | Propanoic acid, 3-(ethylamino)-2-methyl-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1240529-23-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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